molecular formula C10H18N2 B6176629 4-ethynyl-N,N,1-trimethylpiperidin-4-amine CAS No. 2551118-08-0

4-ethynyl-N,N,1-trimethylpiperidin-4-amine

Cat. No.: B6176629
CAS No.: 2551118-08-0
M. Wt: 166.3
InChI Key:
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Description

4-ethynyl-N,N,1-trimethylpiperidin-4-amine is a compound with the molecular formula C10H18N2 and a molecular weight of 166.3 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 4-ethynyl-N,N,1-trimethylpiperidin-4-amine involves several steps. One common synthetic route includes the alkylation of piperidine with ethynyl bromide under basic conditions, followed by methylation of the nitrogen atom using methyl iodide. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

4-ethynyl-N,N,1-trimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized piperidine derivatives.

Scientific Research Applications

4-ethynyl-N,N,1-trimethylpiperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-ethynyl-N,N,1-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

4-ethynyl-N,N,1-trimethylpiperidin-4-amine can be compared with other similar compounds, such as:

    4-ethynylpiperidine: This compound lacks the N,N,1-trimethyl substitution, which can affect its chemical reactivity and biological activity.

    N,N,1-trimethylpiperidin-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethynyl-N,N,1-trimethylpiperidin-4-amine can be achieved through a multi-step process involving the introduction of the ethynyl group and the trimethylammonium group onto the piperidine ring.", "Starting Materials": [ "4-piperidone", "trimethylamine", "acetylene", "sodium hydride", "methyl iodide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 4-piperidone to 4-piperidone hydrochloride by reaction with hydrochloric acid", "Step 2: Alkylation of 4-piperidone hydrochloride with methyl iodide and sodium hydride to form N-methyl-4-piperidone", "Step 3: Reduction of N-methyl-4-piperidone with sodium borohydride to form N-methyl-4-piperidinol", "Step 4: Conversion of N-methyl-4-piperidinol to N,N,1-trimethyl-4-piperidinol by reaction with trimethylamine", "Step 5: Conversion of N,N,1-trimethyl-4-piperidinol to N,N,1-trimethyl-4-piperidinone by oxidation with sodium periodate", "Step 6: Conversion of N,N,1-trimethyl-4-piperidinone to 4-ethynyl-N,N,1-trimethylpiperidin-4-amine by reaction with acetylene in the presence of palladium catalyst", "Step 7: Purification of the final product by extraction with diethyl ether and washing with water and sodium hydroxide solution" ] }

CAS No.

2551118-08-0

Molecular Formula

C10H18N2

Molecular Weight

166.3

Purity

95

Origin of Product

United States

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